molecular formula C7H6F3N B029031 4-(Trifluoromethyl)aniline CAS No. 455-14-1

4-(Trifluoromethyl)aniline

Cat. No.: B029031
CAS No.: 455-14-1
M. Wt: 161.12 g/mol
InChI Key: ODGIMMLDVSWADK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)aniline, also known as 4-Aminobenzotrifluoride, is an organic compound with the molecular formula C7H6F3N. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the para position of an aniline ring. This compound is a colorless to light yellow solid with a melting point of 38°C and a boiling point of 117.5°C . It is insoluble in water but can be mixed with ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of p-chlorobenzotrifluoride with ammonia gas under high pressure . Another method includes the halogenation of p-chlorobenzotrifluoride followed by ammoniation . These processes typically require controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale reactions using similar methods. The use of p-chlorobenzotrifluoride as a starting material is common due to its availability and cost-effectiveness. The reactions are carried out in reactors with precise control over reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

4-TFMA undergoes substitution reactions at the aromatic ring, leveraging the electron-withdrawing trifluoromethyl group to direct reactivity. Key examples include:

Nitration

  • Reacts with nitrosyl sulfuric acid (HNO₂·H₂SO₄) at 30°C to form nitro derivatives like 2-nitro-4-(trifluoromethyl)aniline, a precursor for agrochemicals .
  • Yield: ~70% (dependent on reaction time and stoichiometry).

Halogenation

  • Chlorination with Cl₂ in dichloroethane produces 2,6-dichloro-4-(trifluoromethyl)aniline, an intermediate for fipronil synthesis .
  • Reaction conditions: 10–50°C, 5 hours .

Nucleophilic Reactions

The amino group participates in nucleophilic substitution or coupling:

Alkylation

  • Reacts with Grignard reagents (e.g., RMgX) to form 4-(trialkylmethyl)anilines via a fluoride elimination-addition mechanism : Ar CF3+RMgXAr CR3+MgF2+HF\text{Ar CF}_3+\text{RMgX}\rightarrow \text{Ar CR}_3+\text{MgF}_2+\text{HF}
    • Yields: 50–75% .

Acylation

  • Forms amides with cinnamoyl chloride under mild conditions, enabling access to bioactive molecules .

Reduction and Oxidation

Reaction TypeReagents/ConditionsProductYieldSource
Reduction H₂/Pd-C4-(Trifluoromethyl)cyclohexylamine85%
Oxidation KMnO₄/H₂SO₄4-(Trifluoromethyl)nitrobenzene60%

Cyclization and Trimerization

  • Under high-temperature storage, 4-TFMA can trimerize via autocatalytic pathways, forming a triazine derivative : 3Ar NH2Cyclic Trimer+3NH33\,\text{Ar NH}_2\rightarrow \text{Cyclic Trimer}+3\,\text{NH}_3
    • Observed in industrial settings, necessitating controlled storage .

Coupling Reactions

  • Suzuki-Miyaura cross-coupling with aryl boronic acids yields biaryl derivatives for pharmaceutical scaffolds .
    • Catalyst: Pd(PPh₃)₄, Base: K₂CO₃, Solvent: DMF.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-(Trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valued for its role in producing fluorinated derivatives that exhibit enhanced biological activity and stability. The trifluoromethyl group imparts unique electronic properties, making these compounds suitable for diverse applications.

Synthetic Routes
Common synthetic methods include nucleophilic aromatic substitution reactions, where this compound is utilized to introduce fluorinated groups into target molecules. For example, it is involved in the synthesis of complex pharmaceuticals and agrochemicals, enhancing their efficacy and reducing toxicity.

Synthetic Method Description
Nucleophilic Aromatic SubstitutionSubstitution with fluorinating agents under controlled conditions.
Suzuki–Miyaura Cross-CouplingForms carbon-carbon bonds using palladium catalysts with trifluoromethyl anilines.

Pharmaceutical Applications

Drug Development
In medicinal chemistry, this compound is a key precursor for developing novel therapeutic agents. Its derivatives have shown promising results against various biological targets, including enzymes and receptors.

Case Study: Anticancer Activity
A study investigated the effects of fluorinated anilines on cancer cell lines, revealing that compounds containing the trifluoromethyl group exhibited enhanced cytotoxicity compared to non-fluorinated counterparts. This suggests that fluorination can significantly improve the biological activity of potential anticancer agents.

Agrochemical Applications

Herbicide Synthesis
The compound plays a vital role in synthesizing low-toxicity herbicides. Its ability to form stable intermediates allows for the development of effective agricultural chemicals that minimize environmental impact.

Material Science

Non-linear Optical Materials
Research has indicated that derivatives of this compound can be used in non-linear optical materials essential for advanced optical technologies. These materials are crucial for applications such as telecommunications and laser technology.

Analytical Chemistry

Detection and Quantification
this compound is employed in analytical methods to detect specific analytes in complex mixtures. Its unique chemical properties enhance sensitivity and selectivity in various analytical techniques, including high-performance liquid chromatography (HPLC).

Case Studies and Research Findings

  • Antibacterial Efficacy
    • A study published by MDPI evaluated compounds similar to this compound for their antibacterial properties against resistant strains of bacteria. The findings suggested a structure-activity relationship that could inform future drug design.
  • Fluorination Impact on Biological Activity
    • Research highlighted the significance of fluorination in enhancing the biological activity of compounds. The presence of the trifluoromethyl group was linked to improved interactions with biological targets, supporting its use in drug development.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group at the para position, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where specific reactivity and stability are required .

Biological Activity

4-(Trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities and applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, also known as para-trifluoromethylaniline, is an aromatic amine characterized by the presence of a trifluoromethyl group (-CF₃) attached to the aniline structure. This unique substitution imparts distinct electronic properties that influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, research highlighted its efficacy against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for some derivatives containing this compound ranged from 0.070 to 8.95 μM, indicating strong antibacterial activity comparable to standard antibiotics such as ampicillin .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (μM)
This compoundStaphylococcus aureus0.070
This compoundEnterococcus spp.4.66
This compoundMycobacterium tuberculosis18.7

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds containing this moiety can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as HeLa and A549 . The IC₅₀ values for these compounds ranged from 60 nM to over 100 nM, indicating potent antiproliferative activity.

Table 2: Cytotoxicity of Compounds Containing this compound

CompoundCell LineIC₅₀ (nM)
Compound AHeLa60
Compound BA54983
Compound CMDA-MB-231101

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in cellular processes has been documented, contributing to its antimicrobial and anticancer effects.
  • Cell Cycle Disruption : By interfering with tubulin dynamics, it causes mitotic arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in microbial cells, contributing to its antimicrobial properties.

Toxicity Profiles

While the biological activities of this compound are promising, toxicity remains a critical concern. Research indicates that acute toxicity can occur upon ingestion or skin contact. Therefore, understanding the safety profiles and establishing safe dosage levels are essential for potential therapeutic applications.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of anilines found that those containing the trifluoromethyl group exhibited enhanced antibacterial activity against resistant strains of bacteria. The study emphasized the importance of structural modifications in improving efficacy while minimizing toxicity .

Case Study 2: Cancer Cell Line Studies

In vitro studies on HeLa cells treated with compounds containing this compound showed significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. These findings suggest potential applications in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)aniline in academic research?

Basic Research Focus
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions or direct functionalization of aniline derivatives. For example, in patent literature, it is used as a starting material in Buchwald-Hartwig amination or Suzuki-Miyaura coupling to generate heterocyclic compounds. A representative method involves reacting brominated intermediates (e.g., 5-bromopyrazin-2-yl derivatives) with zinc dicyanide under nitrogen, catalyzed by tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C, followed by purification via reverse-phase chromatography .

Key Reaction Conditions

Reaction ComponentExample Parameters
CatalystPd(PPh₃)₄ (0.0043 mmol)
SolventN,N-Dimethylformamide (DMF)
Temperature80°C, 18 hours
PurificationC18 reverse-phase chromatography

Q. How can spectroscopic and chromatographic methods characterize this compound?

Basic Research Focus
Structural elucidation relies on:

  • NMR Spectroscopy : ¹⁹F NMR identifies CF₃ chemical shifts (~-60 ppm for aromatic trifluoromethyl groups).
  • Mass Spectrometry (MS) : LCMS (e.g., m/z 265 [M+H]⁺ for derivatives) confirms molecular weight .
  • HPLC : Retention times (e.g., 0.81 minutes under SQD-FA05 conditions) assess purity .
  • Refractive Index/Density : Physical properties (n²⁰/D 1.466, density 1.393 g/mL) aid in solvent compatibility .

Methodological Insight

  • Basicity Analysis : Use Hammett substituent constants (σₘ = 0.43 for CF₃) to predict reactivity.
  • Computational Modeling : DFT calculations quantify charge distribution and resonance effects.

Q. What role does this compound play in agrochemical intermediate synthesis?

Advanced Research Focus
this compound is a key intermediate in synthesizing Broflanilide, a noncompetitive GABA receptor antagonist insecticide. The CF₃ group enhances metabolic stability and binding affinity. The synthesis involves coupling with perfluoropropan-2-yl groups under controlled conditions to yield intermediates like 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline .

Synthetic Pathway

Bromination of the aromatic ring.

Palladium-catalyzed cross-coupling with perfluoroalkyl reagents.

Purification via low-temperature crystallization (-20°C under inert atmosphere) .

Q. How can computational methods resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., DYRK1A inhibition at 54.84 nM vs. 186.40 nM for DYRK1B ) arise from structural variations and assay conditions. Strategies include:

  • Molecular Docking : Simulate binding to α/β-tubulin heterodimers or kinase active sites .
  • MD Simulations : Analyze conformational stability over 100+ ns trajectories.
  • QSAR Models : Corporate substituent effects (e.g., nitro vs. trifluoromethyl groups) to predict activity .

Case Study
Derivatives like N-(3-morpholinopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline show enhanced antiprotozoal activity due to improved solubility and target affinity .

Q. What challenges arise in isotopic labeling of this compound for metabolic studies?

Advanced Research Focus
Deuterated analogs (e.g., this compound-d4) require precise control to retain isotopic purity. Key issues:

  • Synthetic Limitations : H/D exchange side reactions during nitration or amination steps.
  • Analytical Validation : Use high-resolution MS (e.g., m/z 307.0 [M+1]⁺) and ²H NMR to confirm labeling efficiency .

Optimization Strategies

  • Employ Pd/C or Rh catalysts for selective deuteration.
  • Store labeled compounds at -20°C in dark, anhydrous conditions to prevent degradation .

Q. How do electronic effects of the CF₃ group impact regioselectivity in electrophilic substitution?

Advanced Research Focus
The CF₃ group directs electrophiles to meta positions via deactivation of the aromatic ring. Experimental validation involves nitration or halogenation reactions, where meta-substituted products dominate. For example, bromination of this compound yields 3-bromo-4-(trifluoromethyl)aniline as the major product .

Methodology

  • Kinetic Studies : Monitor reaction progress via HPLC or GC-MS.
  • Theoretical Analysis : Use Fukui indices to predict reactive sites .

Q. What are the best practices for handling this compound in laboratory settings?

Basic Research Focus

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation (H315/H319 hazards) .
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation .
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Properties

IUPAC Name

4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ODGIMMLDVSWADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6F3N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5060013
Record name 4-(Trifluoromethyl)aniline
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Molecular Weight

161.12 g/mol
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CAS No.

455-14-1
Record name 4-(Trifluoromethyl)aniline
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Record name 4-Trifluoromethylaniline
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Record name 4-(Trifluoromethyl)aniline
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Record name Benzenamine, 4-(trifluoromethyl)-
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Record name α,α,α-trifluoro-p-toluidine
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Synthesis routes and methods I

Procedure details

A mixture of 400 mg (1.4 mmol) of 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one, 572 mg (4.2 mmol) of ethyl glycinate hydrochloride, 298 mg (3.6 mmol) of sodium bicarbonate, and 10 mL of 95% ethanol was heated to reflux for 6 hours, allowed to cool to room temperature, and poured into 25 mL of water. The resulting aqueous mixture was extracted with three 10 mL portions of dichloromethane. The organic layers were combined and extracted with six 5 mL portions of 1N HCl. Combination of the aqueous layers and treatment with solid sodium bicarbonate until neutral to pH paper gave a cloudy mixture that was extracted with three 10 mL portions of dichloromethane. The organic layers were combined, dried (MgSO4), and stripped to give a residue which was purified by PTLC (one 2 mm silica gel plate eluted with dichloromethane), affording 160 mg (73% yield) of 4-trifluoromethylaniline.
Name
4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
572 mg
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reactant
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298 mg
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reactant
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Quantity
10 mL
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reactant
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25 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 4.806 g of para-chlorobenzotrifluoride, 0.4991 g of cuprous chloride, 3.103 g of potassium fluoride, 13 g of ammonia, 17.9241 g of methanol, and 0.1961 g of n-undecane was heated at 200° C for 5 hrs in an 80 ml Hastelloy shaker tube. After cooling and venting the ammonia, the product mixture was removed. Most of the methanol and para-chlorobenzotrifluoride were distilled out of the product mixture. The remaining solution was diluted with diethyl ether and extracted with 0.5 M KOH to remove copper and ammonium salts as well as potassium fluoride. The ether layer was dried over CaSO4. Vacuum distillation of the ether layer gave 0.55 g of para-aminobenzotrifluoride.
Quantity
4.806 g
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reactant
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[Compound]
Name
cuprous chloride
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0.4991 g
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reactant
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3.103 g
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reactant
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13 g
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reactant
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0.1961 g
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17.9241 g
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Synthesis routes and methods III

Procedure details

180 μl of aniline, 5.0 ml of dimethyl sulfoxide, 4.0 ml of a 1 N dimethyl sulfoxide solution of sulfuric acid, 0.7 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.4 ml of a 30% hydrogen peroxide aqueous solution and 0.6 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate were charged in a two-neck flask in which the atmosphere was replaced with argon, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter, the resulting solution was cooled to room temperature. A molecular weight and a retention time obtained by 19F-NMR and GC-MS were compared with those of a commercially available standard specimen to confirm formation of each of 2-trifluoromethylaniline (19F-NMR yield: 8.5%), 4-trifluoromethylaniline (19F-NMR yield: 7.2%) and 2,4-bis(trifluoromethyl)aniline (19F-NMR yield: 4.2%). 2-trifluoromethylaniline
Quantity
180 μL
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Name
aqueous solution
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iron(II) sulfate
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5 mL
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Reaction Step One

Synthesis routes and methods IV

Procedure details

160 Parts of p-nitrobenzotrifluoride is dissolved in 500 parts of ethanol and 1 part platinum oxide catalyst is added. The mixture is placed in a pressure vessel and hydrogen is added at a temperature of 30° C and a pressure of 13.6 atmospheres. The hydrogen pressure is increased to 34 atmospheres during the course of the reaction, which continues until the hydrogen uptake ceases. The excess hydrogen is removed from the reaction vessel under reduced pressure and the catalyst is removed from the mixture by filtration. The solvent is removed from the filtrate under reduced pressure to give 127 parts (94% yield) of p-aminobenzotrifluoride.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Trifluoromethyl)aniline
4-(Trifluoromethyl)aniline
4-(Trifluoromethyl)aniline
4-(Trifluoromethyl)aniline
4-(Trifluoromethyl)aniline
4-(Trifluoromethyl)aniline

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